
5-Bromo-2-methoxy-4-methylpyrimidine as a
heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Bromo-2-methoxy-4-

methylpyrimidine

Cat. No.: B3028911 Get Quote

An In-depth Technical Guide: 5-Bromo-2-methoxy-4-methylpyrimidine as a Strategic

Heterocyclic Building Block

Executive Summary
5-Bromo-2-methoxy-4-methylpyrimidine is a trifunctionalized heterocyclic building block

poised for significant application in modern medicinal chemistry. Possessing three distinct

points of reactivity—a C5 bromine atom amenable to a host of palladium-catalyzed cross-

coupling reactions, a C2 methoxy group that can function as a leaving group in nucleophilic

aromatic substitution (SNAr) reactions, and a C4 methyl group offering potential for further

functionalization—this reagent provides a robust platform for the rapid generation of molecular

diversity. Its strategic design allows for sequential and site-selective modifications, making it an

invaluable intermediate in the synthesis of complex molecular architectures, particularly in the

pursuit of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-

depth analysis of its synthesis, physicochemical properties, reactivity, and synthetic

applications, offering field-proven insights and detailed protocols for the research scientist.

Introduction: The Strategic Role of Pyrimidines in
Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous

FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability
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to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other

aromatic systems. The strategic functionalization of the pyrimidine ring is therefore a critical

endeavor in drug discovery. 5-Bromo-2-methoxy-4-methylpyrimidine emerges as a

particularly powerful tool in this context. Unlike simpler pyrimidines, its trifunctional nature

allows for a multi-vector approach to lead optimization, enabling chemists to systematically

probe structure-activity relationships (SAR) around a central core.

Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is essential for its

effective use in synthesis.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-methylpyrimidine

Property Value Source

CAS Number 38696-23-0 [1][2][3][4][5]

Molecular Formula C₆H₇BrN₂O [2][5]

Molecular Weight 203.04 g/mol [2][5]

Appearance
White to off-white crystalline

solid
Inferred

| Purity | ≥98% (typical commercial grade) |[2][5] |

Spectroscopic Signature
While experimentally-derived spectra for this specific compound are not widely published, data

can be reliably predicted based on closely related analogues, such as 5-bromo-2-chloro-4-

methoxypyrimidine.[6][7] These predictions are crucial for reaction monitoring (TLC, LC-MS)

and final product confirmation.

Table 2: Predicted Spectroscopic Data for 5-Bromo-2-methoxy-4-methylpyrimidine
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Spectrum
Predicted Chemical Shifts
(δ, ppm) or m/z

Assignment Notes

¹H NMR (CDCl₃)
~8.3 (s, 1H)~4.0 (s, 3H)~2.5
(s, 3H)

H-6 (pyrimidine ring
proton)-OCH₃ (methoxy
group)-CH₃ (methyl group)

¹³C NMR (CDCl₃)

~169 (C-4)~164 (C-2)~159 (C-

6)~108 (C-5)~55 (-OCH₃)~24

(-CH₃)

Carbon shifts are heavily

influenced by the heteroatoms

and bromine. The C-Br bond at

C-5 results in a significant

upfield shift.

| Mass Spec (EI) | 202/204 [M]⁺ | The molecular ion will exhibit a characteristic ~1:1 isotopic

pattern due to the presence of bromine (⁷⁹Br/⁸¹Br). |

Synthesis & Purification
The construction of the 5-bromo-2-methoxy-4-methylpyrimidine core can be efficiently

achieved via a one-pot condensation reaction. A Chinese patent describes the synthesis from

2-bromomalonaldehyde and an amidine hydrochloride, a classic approach to pyrimidine ring

formation.[8][9]

Illustrative Synthetic Pathway

Starting Materials

Process
Product2-Bromomalonaldehyde

Condensation/
Cyclization

Acetamidine HCl

5-Bromo-2-methoxy-4-methylpyrimidineOne-Pot Synthesis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b3028911?utm_src=pdf-body
https://patents.google.com/patent/CN110642788A/en
https://www.tsijournals.com/abstract/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries-5331.html
https://www.benchchem.com/product/b3028911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: One-pot synthesis of the target pyrimidine.

Experimental Protocol: Synthesis
Objective: To synthesize 5-bromo-2-methoxy-4-methylpyrimidine via acid-catalyzed

condensation.

Rationale: The reaction proceeds through initial condensation of the amidine with one

aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the

aromatic pyrimidine ring. Acetic acid serves as both the solvent and catalyst.

Procedure:

To a solution of 2-bromomalonaldehyde (1.0 equiv.) in glacial acetic acid, add acetamidine

hydrochloride (1.0 equiv.).

Heat the reaction mixture to 80-100 °C.[9]

Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent.

Upon completion, cool the mixture to room temperature and pour it into ice-water.

Neutralize the solution carefully with a base (e.g., saturated NaHCO₃ solution) to

precipitate the crude product.

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by flash column chromatography on silica gel.

Reactivity & Synthetic Potential
The synthetic utility of 5-bromo-2-methoxy-4-methylpyrimidine lies in its three distinct

reactive sites, which can be addressed with high selectivity.

C5-Position Chemistry: The Aryl Halide Handle
The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions.

The reactivity of carbon-halogen bonds in these transformations typically follows the order C-I >
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C-Br > C-Cl, making the C-Br bond a reliable and predictable reaction handle.[1]

The Suzuki coupling is a robust method for forming C-C bonds with boronic acids or esters.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry reaction vessel, add 5-bromo-2-methoxy-4-methylpyrimidine (1.0 equiv.), the

desired arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.),

and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three

times.

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,

1,4-Dioxane/H₂O 4:1).[1]

Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed

(monitor by TLC/LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),

and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes, a

valuable transformation for introducing linear linkers or alkynyl pharmacophores.

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

To a dry, inert-atmosphere flask, add 5-bromo-2-methoxy-4-methylpyrimidine (1.0

equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-
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catalyst (e.g., CuI, 4-10 mol%).

Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent or

co-solvent with THF.

Degas the mixture by bubbling with inert gas for 10-15 minutes.

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

Stir the reaction at a temperature ranging from room temperature to 60 °C until

completion.

Upon completion, dilute the mixture with an organic solvent and filter through a pad of

Celite to remove catalyst residues.

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify by flash column chromatography.

This powerful C-N bond-forming reaction allows for the introduction of primary and secondary

amines, critical for tuning solubility and creating key hydrogen-bond donor/acceptor interactions

in drug candidates.

Catalytic Cycle

Pd(0)L Oxidative
Addition Pd(II) Complex

Ar-Br Ligand
Exchange

R₂NH Amine
Complex Deprotonation

Base Amido
Complex

Reductive
Elimination

Ar-NR₂

Click to download full resolution via product page

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination
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In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-

2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong,

non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.

Add 5-bromo-2-methoxy-4-methylpyrimidine (1.0 equiv.) and the desired amine (1.1-1.3

equiv.).

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

Monitor the reaction until completion.

Cool the mixture, dilute with an organic solvent, and filter through Celite.

Wash the filtrate with water and brine, dry, and concentrate.

Purify by flash column chromatography.

C2-Position Chemistry: The Methoxy Leaving Group
The C2 position of the pyrimidine ring is electron-deficient due to the adjacent ring nitrogens,

making it susceptible to nucleophilic aromatic substitution (SNAr). While the methoxy group is

not as potent a leaving group as a halogen, displacement by strong nucleophiles can be

achieved, often requiring elevated temperatures.

Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the negative

charge is stabilized by the pyrimidine ring nitrogens. The displacement of the methoxide

anion is the rate-limiting step.

Typical Conditions: Reaction with a primary or secondary amine (as the nucleophile) in a

high-boiling polar solvent like DMF, NMP, or isopropanol at temperatures ranging from 100-

150 °C. The use of a base may be required if the amine salt is used. This transformation

offers a complementary strategy to C-N bond formation, occurring at a different site than the

Buchwald-Hartwig amination.

C4-Position Chemistry: The Methyl Group
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The C4-methyl group is the least reactive site on the molecule but still offers potential for

functionalization. Its protons are weakly acidic and can be deprotonated with strong bases, or

the group can undergo oxidation or halogenation under specific conditions.

Condensation: With a sufficiently strong base (e.g., LDA), the methyl group can be

deprotonated to form an anion that can react with electrophiles like aldehydes in an aldol-

type condensation.[10]

Oxidation: Aggressive oxidation (e.g., with KMnO₄ or SeO₂) can convert the methyl group to

a carboxylic acid, although this may not be compatible with the other functional groups on

the ring.[11][12][13]

Case Study in Drug Discovery: A Scaffold for Kinase
Inhibitors
Substituted pyrimidines are privileged scaffolds in the design of protein kinase inhibitors, often

acting as "hinge-binders" in the ATP-binding pocket of the enzyme.[1][14][15] 5-Bromo-2-
methoxy-4-methylpyrimidine is an ideal starting point for generating libraries of potential

kinase inhibitors due to its capacity for sequential, site-selective functionalization.

A representative synthetic strategy might involve:

Suzuki Coupling at C5: Introduction of a key aryl or heteroaryl moiety to probe a specific sub-

pocket of the kinase active site.

Nucleophilic Substitution at C2: Displacement of the methoxy group with an amine-

containing fragment to install a crucial hydrogen-bonding group that interacts with the kinase

hinge region.
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Caption: Sequential functionalization workflow for kinase inhibitor synthesis.

This two-step approach allows for the rapid generation of a diverse library of compounds where

both the 'R' group at C5 and the 'Amine' group at C2 can be varied independently, facilitating

efficient exploration of the SAR and optimization of potency and selectivity. This strategy has

been successfully employed in the development of inhibitors for kinases such as Polo-like

kinase 4 (PLK4) and Aurora kinases.[14][16]

Safety, Handling, & Storage
As with any halogenated organic compound, appropriate safety precautions must be observed.
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Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May

cause respiratory irritation.[17]

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

breathing dust.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage,

refrigeration is recommended.

Conclusion & Future Outlook
5-Bromo-2-methoxy-4-methylpyrimidine is a high-value, versatile building block for

medicinal chemistry. Its well-differentiated reactive sites enable predictable and selective

functionalization, providing chemists with a powerful tool for the efficient synthesis of complex

target molecules. The primary C5-bromo handle allows for robust C-C and C-N bond formation

via established cross-coupling methodologies, while the C2-methoxy group offers a secondary

site for nucleophilic substitution. As the demand for novel, highly optimized drug candidates

continues to grow, the strategic application of such multi-functional building blocks will remain a

critical component of successful drug discovery programs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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